molecular formula C18H27NO B1238959 gamma-Sanshool CAS No. 78886-65-4

gamma-Sanshool

Cat. No.: B1238959
CAS No.: 78886-65-4
M. Wt: 273.4 g/mol
InChI Key: KVUKDCFEXVWYBN-FMBIJHKPSA-N
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Description

Gamma-Sanshool is a naturally occurring compound found in the Zanthoxylum genus, particularly in Sichuan peppercorns. It is known for its unique tingling and numbing sensation when consumed, which is attributed to its interaction with sensory neurons. This compound belongs to the family of polyunsaturated fatty acid amides and has garnered significant interest due to its various pharmacological activities.

Scientific Research Applications

Gamma-Sanshool has a wide range of scientific research applications:

Mechanism of Action

While the exact mechanism of action of gamma-Sanshool is not fully understood, it has been found to inhibit human acyl-CoA cholesterol acyltransferase-1 .

Chemical Reactions Analysis

Types of Reactions: Gamma-Sanshool undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxy-gamma-Sanshool.

    Reduction: Reduction reactions can modify the double bonds in the compound.

    Substitution: Substitution reactions can occur at the amide or alkene positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products:

    Oxidation: Hydroxy-gamma-Sanshool.

    Reduction: Reduced forms of this compound with fewer double bonds.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • Alpha-Sanshool
  • Beta-Sanshool
  • Delta-Sanshool
  • Hydroxy-Gamma-Sanshool

These compounds share similar sensory properties but differ in their chemical structures and specific biological activities.

Properties

CAS No.

78886-65-4

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

(2E,4E,8E,10E,12E)-N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide

InChI

InChI=1S/C18H27NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h4-9,12-15,17H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8+,13-12+,15-14+

InChI Key

KVUKDCFEXVWYBN-FMBIJHKPSA-N

Isomeric SMILES

C/C=C/C=C/C=C/CC/C=C/C=C/C(=O)NCC(C)C

SMILES

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C

Canonical SMILES

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C

melting_point

88 - 89 °C

physical_description

Solid

Synonyms

alpha-sanshool
beta-sanshool
gamma-sanshool
sanshool

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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